2-Amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
CAS No.: 664999-54-6
Cat. No.: VC21500126
Molecular Formula: C16H10Cl2N2O4
Molecular Weight: 365.2g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 664999-54-6 |
|---|---|
| Molecular Formula | C16H10Cl2N2O4 |
| Molecular Weight | 365.2g/mol |
| IUPAC Name | 2-amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
| Standard InChI | InChI=1S/C16H10Cl2N2O4/c17-9-2-1-3-10(18)13(9)12-8(5-19)16(20)24-14-11(22)4-7(6-21)23-15(12)14/h1-4,12,21H,6,20H2 |
| Standard InChI Key | XCNYOTDRZOZTQK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)Cl |
Introduction
Chemical Identity and Properties
Structural Characteristics
2-Amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile belongs to the pyrano[3,2-b]pyran class of compounds, featuring a fused bicyclic structure with multiple functional groups. The compound contains a 2,6-dichlorophenyl substituent at the 4-position, which distinguishes it from other analogs in this chemical series. The presence of the two chlorine atoms on the phenyl ring significantly influences the electronic properties and potentially the biological activity of the molecule.
The basic structural framework consists of the pyrano[3,2-b]pyran ring system with a carbonyl group at position 8, an amino group at position 2, a nitrile group at position 3, and a hydroxymethyl group at position 6. This arrangement of functional groups creates a molecule with multiple potential interaction sites for biological targets.
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 2-Amino-4-(2,6-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile has been explored using environmentally friendly approaches. One notable method involves a sequential reaction using simple precursors under solvent-free conditions with SnCl4/SiO2 as a catalyst. This approach aligns with green chemistry principles, offering high yields while minimizing environmental impact.
Based on synthetic pathways for structurally related compounds, the synthesis likely involves a multicomponent reaction between 2,6-dichlorobenzaldehyde, malononitrile, and a suitable hydroxypyrone derivative. The reaction mechanism presumably proceeds through an initial Knoevenagel condensation followed by Michael addition and cyclization steps to form the final product.
Spectroscopic Characterization
Infrared Spectroscopy (IR)
The IR spectrum would likely show characteristic bands for:
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NH₂ stretching vibrations (~3400-3500 cm⁻¹)
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OH stretching (~3300-3400 cm⁻¹)
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C≡N stretching (~2200-2250 cm⁻¹)
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C=O stretching (~1650-1680 cm⁻¹)
For instance, a structurally related compound shows IR bands at 3853 and 3563 cm⁻¹ (NH₂), 3402 cm⁻¹ (OH), 2196 cm⁻¹ (CN), and 1670 cm⁻¹ (C=O) .
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum would likely show signals for:
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Aromatic protons of the 2,6-dichlorophenyl group (~7.2-7.8 ppm)
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NH₂ protons (~6.5-7.0 ppm)
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Methine proton at position 4 (~5.5-6.0 ppm)
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Hydroxymethyl CH₂ protons (~4.0-4.3 ppm)
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OH proton (~5.3-5.5 ppm)
The ¹³C NMR would display signals for the carbonyl carbon (~160-170 ppm), nitrile carbon (~115-120 ppm), and various aromatic and heterocyclic carbons.
Biological Activities and Applications
Research Applications
The compound has potential applications in medicinal chemistry research as:
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A lead compound for drug discovery initiatives
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A molecular probe for studying biological processes
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A building block for the synthesis of more complex molecules with enhanced biological activities
The 2,6-dichlorophenyl substituent may confer increased lipophilicity and potentially enhance certain biological activities compared to non-halogenated analogs.
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